2-[(3,3-Difluoroazetidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(3,3-difluoroazetidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O/c1-5-10-11-6(13-5)2-12-3-7(8,9)4-12/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPFSKVBKONFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Difluoroazetidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole typically involves the reaction of 3,3-difluoroazetidine with appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Difluoroazetidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products with different functional groups.
Scientific Research Applications
2-[(3,3-Difluoroazetidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(3,3-Difluoroazetidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights structural analogs of 2-[(3,3-Difluoroazetidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole and their key attributes:
Pharmacological and Functional Comparisons
Antimicrobial Activity :
- 2-(Cyclopropylmethoxyphenyl)-5-methyl-1,3,4-oxadiazole () demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, comparable to gentamicin .
- In contrast, the target compound’s fluorinated azetidine may improve membrane penetration but requires empirical validation.
IQM316 () promotes hippocampal neurogenesis via melatonin receptor modulation, suggesting that oxadiazole derivatives with polar substituents (e.g., difluoroazetidine) may similarly influence CNS pathways .
Enzyme Inhibition :
- Thiadiazole and oxadiazole derivatives () showed anticonvulsant activity via GABAergic modulation, whereas the target compound’s azetidine group may interact with glutamate or kinase targets .
Physicochemical Properties
- Lipophilicity : The 3,3-difluoroazetidine group in the target compound likely reduces logP compared to aryl-substituted analogs (e.g., bromophenyl derivatives in ), improving solubility .
- Metabolic Stability: Fluorination in the azetidine ring may resist oxidative degradation, contrasting with non-fluorinated analogs like 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole (), which may undergo faster demethylation .
Biological Activity
2-[(3,3-Difluoroazetidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a difluoroazetidine moiety with a 1,3,4-oxadiazole core, suggesting a range of interactions with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The synthetic route often includes the formation of the difluoroazetidine ring followed by the attachment of the oxadiazole moiety under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 1.56 | Staphylococcus aureus |
| Compound B | 0.78 | Bacillus subtilis |
| Compound C | 2.00 | Escherichia coli |
Cytotoxicity Studies
Cytotoxicity assessments reveal that certain oxadiazole derivatives can increase cell viability in normal cell lines while exhibiting selective cytotoxic effects against cancer cells. For example, studies have reported that some derivatives enhance cell viability at specific concentrations without adversely affecting normal cells .
Table 2: Cytotoxicity Effects of Oxadiazole Derivatives
| Compound Name | Concentration (µM) | Effect on Cell Viability |
|---|---|---|
| This compound | TBD | TBD |
| Compound D | 100 | Increased |
| Compound E | 50 | Increased |
The mechanism of action for compounds containing the oxadiazole ring often involves interaction with key enzymes or receptors within microbial cells. For instance, some studies suggest that these compounds may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways crucial for bacterial survival .
Case Studies
Recent literature highlights several case studies focusing on the biological activity of oxadiazole derivatives:
- Antitubercular Activity : A study demonstrated that certain oxadiazole derivatives exhibited promising activity against Mycobacterium tuberculosis, with some compounds showing effective inhibition against drug-resistant strains .
- Antifungal Activity : Other research has indicated that oxadiazoles possess antifungal properties effective against strains such as Candida albicans, showcasing their potential in treating fungal infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3,3-Difluoroazetidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole, and how is purity validated?
- Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazides with carboxylic acid derivatives, followed by functionalization of the azetidine moiety. For example, oxadiazole cores are often synthesized via dehydrative cyclization using POCl₃ or PPA (polyphosphoric acid) . The 3,3-difluoroazetidine group can be introduced via nucleophilic substitution or reductive amination.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) is used. Purity is validated by HPLC (≥95%), supported by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound confirmed experimentally?
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL provides bond lengths (e.g., C–N: 1.32–1.35 Å), angles, and torsion angles. For example, the oxadiazole ring typically shows planarity (mean deviation: <0.005 Å) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition : Kinase assays (e.g., GSK-3β inhibition ) using ADP-Glo™ or fluorescence-based substrates. IC₅₀ values are calculated via dose-response curves.
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48–72 hr exposure). Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodology :
Substituent variation : Modify the azetidine (e.g., monofluoro vs. difluoro) or oxadiazole (e.g., methyl vs. trifluoromethyl) groups.
Biological testing : Compare IC₅₀ values across analogs to identify critical substituents.
Computational SAR : Use QSAR models (e.g., CoMFA or machine learning) to predict activity based on electronic (HOMO/LUMO) or steric parameters .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Glide docks the compound into target proteins (e.g., GSK-3β PDB: 1H8F). Validate docking poses with MD simulations (AMBER or GROMACS) to assess stability (RMSD < 2.0 Å) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrostatic potential maps for nucleophilic/electrophilic sites .
Q. How are crystallographic challenges (e.g., twinning or disorder) resolved for this compound?
- Data collection : Use a high-resolution detector (e.g., Dectris EIGER) and collect multiple datasets at 100 K.
- Refinement : In SHELXL, apply TWIN/BASF commands for twinned data or PART/SUMP for disordered moieties. Validate with R-factor convergence (<0.05) and residual electron density (<0.5 eÅ⁻³) .
Q. What strategies optimize physicochemical properties (e.g., solubility) for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
